Histapyrrodine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYILQQGSUEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-80-1 (Parent) | |
| Record name | Histapyrrodine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70976647 | |
| Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-17-3 | |
| Record name | Histapyrrodine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histapyrrodine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTAPYRRODINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1AQ870ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory of Antihistamine Research and Development
The development of antihistamines represents a significant milestone in the management of allergic diseases. The journey began with the identification of histamine (B1213489) and its role in the allergic response.
The groundwork for antihistamine discovery was laid in the early 20th century, with the work of Swiss-Italian pharmacologist Daniel Bovet, who would later receive the Nobel Prize in 1957 for his contributions. encyclopedia.com The first compound with antihistamine effects, piperoxan, was identified in 1933, but it proved too toxic for human use. wikipedia.org A breakthrough came in 1942 with the development of phenbenzamine (B1679789) (Antergan) in France, the first clinically useful antihistamine. wikipedia.orgbritannica.com This was soon followed by other first-generation antihistamines like diphenhydramine (B27) (Benadryl) in 1943 and tripelennamine (B1683666) in 1946. wikipedia.org
These early antihistamines, including Histapyrrodine (B1214956) hydrochloride, were revolutionary in providing relief from allergy symptoms. encyclopedia.com However, their non-selective nature and ability to cross the blood-brain barrier often resulted in significant sedative effects. udes.edu.co
The 1980s saw the advent of second-generation antihistamines, which were designed to be more selective for peripheral H1 receptors, thereby reducing central nervous system side effects. udes.edu.cokarger.com This was followed by the development of third-generation antihistamines, which are often active metabolites of second-generation drugs, offering improved efficacy and safety profiles. udes.edu.co Despite these advancements, first-generation antihistamines remain relevant in certain clinical situations and as research tools. udes.edu.co
Table 1: Generations of Antihistamines
| Generation | Key Characteristics | Examples |
|---|---|---|
| First-Generation | Effective but often sedating due to crossing the blood-brain barrier. | Diphenhydramine, Chlorpheniramine (B86927), Histapyrrodine |
| Second-Generation | Less sedating with more selective action on peripheral H1 receptors. | Loratadine, Cetirizine (B192768), Fexofenadine |
| Third-Generation | Active metabolites of second-generation drugs with enhanced safety and efficacy. | Desloratadine, Levocetirizine (B1674955) |
Academic Significance and Research Relevance of Histapyrrodine Hydrochloride
The academic significance of Histapyrrodine (B1214956) hydrochloride lies primarily in its role as a classic first-generation antihistamine. Its well-defined chemical structure and properties make it a useful tool in various research contexts.
One of the key areas of its research relevance is in the field of analytical chemistry. For instance, a gas chromatographic method was developed for the determination of Histapyrrodine hydrochloride in pharmaceutical formulations, using chlorpheniramine (B86927) maleate (B1232345) as an internal standard. oup.com This method was statistically evaluated for accuracy and precision, highlighting the compound's use as a reference standard in the development and validation of analytical techniques. oup.comresearchgate.net Furthermore, this compound has been used as an internal standard in the gas chromatographic determination of other substances, such as morphine and codeine. rsc.org
Its classification as an ethylenediamine (B42938) derivative also makes it a subject of interest in structure-activity relationship (SAR) studies. google.com By comparing the activity and side effects of different ethylenediamine antihistamines, researchers can gain insights into the molecular features responsible for their therapeutic actions and adverse effects.
While newer antihistamines have largely superseded first-generation agents in clinical practice for chronic conditions, compounds like this compound continue to be used in preclinical research to investigate the role of histamine (B1213489) and H1 receptors in various physiological and pathological processes. researchgate.net
Scope and Foundational Research Objectives for Histapyrrodine Hydrochloride Studies
Molecular Architecture and Structural Elucidation
The specific arrangement of atoms and functional groups in this compound dictates its chemical properties and classification.
The systematic name for the active moiety, Histapyrrodine, according to the International Union of Pure and Applied Chemistry (IUPAC) is N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline. nih.gov The hydrochloride salt is formally named N-Phenyl-N-(phenylmethyl)-1-pyrrolidineethanamine hydrochloride (1:1). klivon.com
The Chemical Abstract Service (CAS) has assigned unique registry numbers to both the free base and its hydrochloride salt, which are essential for unambiguous identification in chemical databases and literature.
| Compound Name | IUPAC Name | CAS Registry Number |
| Histapyrrodine | N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline | 493-80-1 nih.gov |
| This compound | N-Phenyl-N-(phenylmethyl)-1-pyrrolidineethanamine hydrochloride (1:1) | 6113-17-3 klivon.comcas.org |
This compound is a classic example of a first-generation antihistamine belonging to the ethylenediamine (B42938) class. nih.gov This classification is defined by the presence of a core ethylenediamine backbone, characterized by two nitrogen atoms separated by a two-carbon chain (N-C-C-N).
The molecule can be deconstructed into several key structural components:
Ethylenediamine Core : The central -(CH₂)₂- linker between the two nitrogen atoms is the defining feature of this class.
Phenylbenzamine Moiety : One of the nitrogen atoms is part of a tertiary amine substituted with both a phenyl group and a benzyl (B1604629) group. This N-benzylaniline substructure is a derivative of phenylbenzamine.
Pyrrolidine (B122466) Ring : The second nitrogen atom is incorporated into a saturated five-membered heterocycle, the pyrrolidine ring.
The combination of a lipophilic phenylbenzamine group and a basic pyrrolidine group linked by an ethyl chain is a common structural motif in H1 antihistamines.
Foundational Synthetic Pathways
The synthesis of Histapyrrodine relies on established and robust chemical transformations.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For Histapyrrodine, the most logical disconnections are at the carbon-nitrogen bonds formed during the synthesis.
A plausible retrosynthetic pathway for Histapyrrodine identifies three primary precursors: aniline (B41778), pyrrolidine, and ethylene (B1197577) oxide. utexas.edu This approach involves two key disconnections:
Disconnecting the bond between the N-benzylaniline nitrogen and the ethyl linker reveals N-benzylaniline and a 2-(pyrrolidin-1-yl)ethyl electrophile as precursors.
Further disconnecting the N-benzylaniline at the benzyl-nitrogen bond suggests aniline and a benzyl halide. The 2-(pyrrolidin-1-yl)ethyl fragment can be traced back to pyrrolidine and ethylene oxide.
This analysis simplifies a complex molecule into three fundamental building blocks, providing a clear and efficient blueprint for its synthesis.
Following the logic of the retrosynthetic analysis, a common and established route for the synthesis of Histapyrrodine involves a convergent approach where key intermediates are prepared separately and then combined.
Step 1: Synthesis of N-benzylaniline This key intermediate is typically synthesized via the nucleophilic substitution of a benzyl halide with aniline.
Aniline + Benzyl chloride → N-benzylaniline + HCl
Step 2: Synthesis of 1-(2-chloroethyl)pyrrolidine (B1346828) This second key intermediate is prepared in a two-step process starting from pyrrolidine.
The reaction of pyrrolidine with ethylene oxide yields N-(2-hydroxyethyl)pyrrolidine. utexas.edu
The resulting alcohol is then converted to the corresponding alkyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). utexas.edu
Pyrrolidine + Ethylene oxide → N-(2-hydroxyethyl)pyrrolidine
N-(2-hydroxyethyl)pyrrolidine + SOCl₂ → 1-(2-chloroethyl)pyrrolidine hydrochloride + SO₂ + HCl
Step 3: Final Condensation and Salt Formation The final step is the alkylation of N-benzylaniline with 1-(2-chloroethyl)pyrrolidine, typically in the presence of a base to neutralize the hydrogen chloride formed.
N-benzylaniline + 1-(2-chloroethyl)pyrrolidine → Histapyrrodine
The resulting free base, Histapyrrodine, is then treated with hydrochloric acid (HCl) to precipitate the stable and water-soluble hydrochloride salt.
The primary intermediates in this foundational synthetic pathway are N-benzylaniline and 1-(2-chloroethyl)pyrrolidine .
Advanced Synthetic Approaches and Analog Design Strategies
While the foundational synthesis of Histapyrrodine is well-established, modern synthetic chemistry offers avenues for optimization and analog design. Advanced approaches often focus on improving efficiency, reducing environmental impact, or creating novel derivatives with modified properties. rsc.org
Analog design strategies for ethylenediamine antihistamines like Histapyrrodine typically explore modifications at three key positions to modulate potency, selectivity, and pharmacokinetic profiles:
Aromatic Ring Substitution : Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl or benzyl rings can alter electronic properties and metabolic stability. Bioisosteric replacement, such as substituting one of the phenyl rings with a pyridine (B92270) ring (as seen in tripelennamine), is a common strategy.
Ethylenediamine Linker Modification : The length and rigidity of the two-carbon chain can be altered, though this is often detrimental to H1 receptor affinity.
Terminal Amine Group Variation : The pyrrolidine ring can be replaced with other cyclic or acyclic amines (e.g., piperidine, dimethylamine) to influence basicity and physical properties.
While specific applications of advanced techniques like transition-metal-free cross-coupling reactions or flow chemistry to the synthesis of Histapyrrodine itself are not extensively documented in recent literature, these methods represent powerful tools for the future design and synthesis of its structural analogs. rsc.orgrsc.org The goal of such analog design is often to create molecules with improved therapeutic profiles, such as increased selectivity for the H1 receptor over other receptors to reduce side effects.
Histamine (B1213489) H1 Receptor Antagonism
This compound is understood to exert its therapeutic effects primarily through the blockade of histamine H1 receptors. medchemexpress.com As a member of the substituted ethylene diamine class of antihistamines, its fundamental mechanism involves preventing histamine from binding to its receptor and initiating the cascade of allergic and inflammatory responses. nih.govgoogle.com
Downstream Signaling Pathway Modulation (e.g., Phospholipase C, Phosphatidylinositol Signaling)
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govcusabio.comucare-network.comresearch-solution.com This process is a cornerstone of the phosphatidylinositol signaling pathway. cusabio.comnih.govnih.gov
As a competitive antagonist, this compound is expected to inhibit this cascade. By preventing histamine from activating the H1 receptor, it would consequently block the Gq/11-mediated activation of PLC and the subsequent production of IP3 and DAG. nih.gov There are no specific studies detailing the direct effects of this compound on these signaling molecules.
Effects on Intracellular Calcium Homeostasis and Mast Cell Stability
The IP3 generated from PIP2 hydrolysis binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govgoogleapis.com This rise in intracellular calcium is a critical signal for various cellular responses, including the degranulation of mast cells. Mast cell degranulation releases histamine and other pro-inflammatory mediators, perpetuating the allergic response. nih.govnih.govsigmaaldrich.comcriver.com
By blocking the initial step of H1 receptor activation, this compound would be expected to prevent the downstream release of intracellular calcium. nih.govnih.govnih.gov This action contributes to the stabilization of mast cells, reducing the release of histamine and other inflammatory mediators. nih.govcriver.com While many first-generation antihistamines exhibit mast cell-stabilizing properties, specific data quantifying this effect for this compound are not available. researchgate.net
Ligand Binding Assays and Receptor Characterization
The characterization of a compound's interaction with its receptor target is fundamental to its pharmacological profiling. This is typically achieved through a variety of in vitro and ex vivo assays.
In Vitro Radioligand Binding Assays (Competition, Saturation, Kinetic)
Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions. These assays use a radioactively labeled ligand to quantify the binding of a drug to its target receptor. vu.nl
Competition Assays: These assays measure the affinity of an unlabeled drug (like this compound) by its ability to compete with a known radioligand for binding to the receptor. The result is typically expressed as an IC50 or Ki value. ucl.ac.be
Saturation Assays: These experiments determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd) by incubating the receptor preparation with increasing concentrations of the radioligand.
Kinetic Assays: These assays measure the rate at which a drug associates (kon) and dissociates (koff) from the receptor, providing insights into the duration of target engagement. vu.nl
Specific data from such assays for this compound are not found in the public domain. Table 2 illustrates the type of data obtained from a kinetic binding study of another H1 antihistamine, levocetirizine (B1674955). nih.gov
Table 2: Example of Kinetic Binding Data for Levocetirizine at the Guinea Pig H1 Receptor
| Parameter | Value |
|---|---|
| Association Rate (kon) | Not Reported |
| Dissociation Half-Time (t½) | 142 min |
This table is an example of kinetic binding data for a different antihistamine and is for illustrative purposes only.
Ex Vivo Receptor Occupancy Studies in Preclinical Models
Ex vivo receptor occupancy studies bridge the gap between in vitro binding affinity and in vivo drug action. In these studies, an animal is dosed with the drug, and after a certain period, tissues are collected to measure the percentage of target receptors that are occupied by the drug. rotman-baycrest.on.cafrontiersin.org This is often determined by measuring the binding of a radioligand to the remaining unoccupied receptors. nih.gov
These studies are crucial for understanding the relationship between drug dosage, plasma concentration, and target engagement in a living organism. nih.gov There are no published ex vivo receptor occupancy studies specifically for this compound. As a reference, a study on the H1 antihistamine levocetirizine in guinea pigs showed that a 1 mg/kg dose resulted in approximately 60% receptor occupancy in the brain. nih.gov
Quantitative Binding Parameter Determinations (Kd, Bmax, kon, koff)
The precise quantitative binding parameters for this compound, such as the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), association rate constant (kon), and dissociation rate constant (koff), are not extensively documented in publicly available scientific literature. These parameters are crucial for a detailed understanding of the drug's interaction with its receptor targets at a molecular level.
Receptor-binding assays, often utilizing radiolabeled ligands, are the standard method for determining these values. merckmillipore.comwikipedia.orggiffordbioscience.com Saturation binding experiments are typically employed to determine Kd and Bmax, while kinetic assays are used to measure kon and koff. giffordbioscience.comuah.es
Table 1: Quantitative Binding Parameters for this compound (Note: Specific experimental values for this compound are not readily available in the reviewed scientific literature. The table structure is provided for illustrative purposes.)
| Parameter | Value | Receptor/Tissue Source | Experimental Conditions |
| Kd (Dissociation Constant) | Data not available | - | - |
| Bmax (Max Receptor Density) | Data not available | - | - |
| kon (Association Rate) | Data not available | - | - |
| koff (Dissociation Rate) | Data not available | - | - |
Assessment of Ligand Binding Specificity and Receptor Selectivity
This compound is classified as a histamine H1 receptor antagonist. drugbank.com First-generation antihistamines, in general, are known to be non-selective, often interacting with other types of receptors, which contributes to their broad range of effects. nih.gov The lipophilic nature of these compounds allows them to cross the blood-brain barrier, leading to interactions with central nervous system receptors. nih.gov
Table 2: Receptor Selectivity Profile of this compound (Note: This table is based on the known classification and general properties of first-generation antihistamines. Specific binding affinity values (e.g., Ki) for this compound are not available in the reviewed literature.)
| Receptor Target | Binding Affinity/Activity | Comments |
| Histamine H1 Receptor | Primary Target (Antagonist) | Responsible for antihistaminic effects. |
| Muscarinic Acetylcholine (B1216132) Receptors | Known to possess anticholinergic properties. ontosight.ai | Contributes to side effects like dry mouth and sedation. |
| Adrenergic Receptors | Data not available | - |
| Serotonin Receptors | Data not available | - |
| Dopamine Receptors | Data not available | - |
Exploratory Research on Interaction with Other Neurotransmitter Systems (e.g., Anticholinergic Properties)
A significant aspect of the molecular pharmacology of this compound is its interaction with neurotransmitter systems other than the histaminergic system. Like many first-generation antihistamines, this compound is known to possess anticholinergic properties. ontosight.ai This activity results from its ability to act as an antagonist at muscarinic acetylcholine receptors. wikipedia.org
The structural similarities between the pharmacophores of some antihistamines and muscarinic antagonists account for this cross-reactivity. auburn.edu The anticholinergic actions of this compound can contribute to both its therapeutic effects and its side-effect profile. These effects are a result of the blockade of acetylcholine, a key neurotransmitter in the parasympathetic nervous system and the central nervous system. wikipedia.org The assessment of a compound's anticholinergic activity can be performed using various in vitro methods, such as radioreceptor assays that measure the displacement of a radiolabeled muscarinic antagonist from receptor preparations. nih.govnih.gov
Metabolism and Pharmacokinetic Studies of Histapyrrodine Hydrochloride Preclinical Focus
In Vitro Metabolic Pathway Elucidation
Specific in vitro studies on histapyrrodine (B1214956) hydrochloride are not presently available. Such studies would typically use liver microsomes, hepatocytes, or recombinant enzymes to identify the metabolic pathways. nih.govmdpi.com
Identification of Primary and Secondary Metabolites
There is no available data identifying the primary and secondary metabolites of histapyrrodine hydrochloride.
Characterization of Enzymatic Transformations (e.g., N-dealkylation, Hydroxylation, O-demethylation)
Information detailing the specific enzymatic transformations, such as N-dealkylation, hydroxylation, or O-demethylation, that this compound undergoes is not documented in the available literature.
In Vivo Metabolic Fate Studies in Preclinical Animal Models
Detailed in vivo studies in preclinical animal models, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, have not been published for this compound. allucent.com
Metabolite Profiling and Identification in Biological Matrices
There are no available reports on the metabolite profiling of this compound in biological matrices such as plasma, urine, or feces from animal models.
Excretion Pathways and Conjugation Patterns
The specific excretion pathways and any potential conjugation patterns (e.g., glucuronidation, sulfation) for this compound and its metabolites have not been described in scientific literature.
In Silico Approaches to Drug Metabolism Prediction and Metabolite Identification
While in silico models are valuable tools for predicting the metabolism and potential toxicity of chemical compounds, nih.gov there are no published studies that have applied these computational approaches to predict the metabolic fate of this compound.
Analytical Methodologies for Histapyrrodine Hydrochloride and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of Histapyrrodine (B1214956) hydrochloride, enabling its separation from other compounds and subsequent quantification. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography each offer distinct advantages for the analysis of this compound.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography stands as a robust and established technique for the determination of Histapyrrodine hydrochloride in pharmaceutical preparations. A notable GC method specifies the use of chlorpheniramine (B86927) maleate (B1232345) as an internal standard to ensure accuracy and precision in quantification. nih.govoup.com In one application of this method for analyzing marketed tablets, the amount of this compound was determined to be an average of 19.91 mg per tablet, which closely aligns with the labeled claim of 20 mg per tablet. nih.govoup.com This demonstrates the suitability of GC for routine quality control assays of final dosage forms.
While a specific, detailed GC-MS method for the routine analysis of this compound is not extensively documented in readily available literature, the coupling of a gas chromatograph with a mass spectrometer is a powerful tool for the definitive identification and quantification of analytes. For a compound like Histapyrrodine, GC-MS would provide not only retention time data for identification but also mass spectral data, which offers a high degree of specificity. This is particularly valuable in the analysis of complex matrices where co-eluting peaks might interfere with other detectors. The mass spectrometer can provide information on the molecular weight and fragmentation pattern of the analyte, confirming its identity.
General considerations for developing a GC-MS method for this compound would involve optimizing parameters such as the injection port temperature, the temperature program of the GC oven, the type of capillary column, and the ionization and detection parameters of the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including antihistamines. Although a specific, validated HPLC method for the analysis of this compound is not detailed in the reviewed literature, the general principles and methodologies applied to other antihistamines can be readily adapted.
Typically, a reversed-phase HPLC method would be the first choice for a molecule like this compound. The key components of such a method would include:
Stationary Phase: A C18 or C8 column is commonly used for the separation of antihistamines, offering good retention and resolution.
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer and the ratio of the organic modifier are critical parameters that would be optimized to achieve the desired separation.
Detection: A UV detector is the most common choice for the detection of antihistamines, as many of these compounds possess chromophores that absorb in the UV region. The selection of the detection wavelength would be based on the UV spectrum of this compound to ensure maximum sensitivity.
For instance, a stability-indicating RP-HPLC method for the simultaneous determination of paracetamol and cetirizine (B192768) HCl (another antihistamine) utilized a mobile phase of acetonitrile, sodium n-heptane sulfonate, and sulfuric acid, with detection at 230 nm. openmedicinalchemistryjournal.com This illustrates the type of method development that would be applicable to this compound. The development and validation of an HPLC method for this compound would follow established guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.
Interactive Data Table: General HPLC Parameters for Antihistamine Analysis
| Parameter | Typical Conditions |
| Column | C18 or C8, various particle sizes and dimensions |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV-Vis (e.g., 210-300 nm) |
| Injection Volume | 10 - 100 µL |
Thin-Layer Chromatography (TLC) for Screening and Identification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the screening and identification of antihistamines, including what could be applied to this compound. While a specific TLC method for this compound is not explicitly described in the available literature, methods for other antihistamines provide a strong basis for its analysis.
A typical TLC method for an antihistamine involves:
Stationary Phase: Aluminum plates precoated with silica (B1680970) gel G 60 F254 are a common choice. nih.gov
Mobile Phase: A mixture of solvents is used to achieve separation. The composition of the mobile phase is optimized to provide a suitable retardation factor (Rf) for the analyte, ensuring it is well-separated from other components in the sample.
Visualization: After development, the spots can be visualized under UV light (if the compound is fluorescent or absorbs UV light) or by spraying with a suitable chemical reagent that reacts with the compound to produce a colored spot.
For example, a TLC-densitometry method for the determination of some non-sedating antihistamines used silica gel plates and various mobile phases to achieve separation, with spectrodensitometric scanning for quantification at specific wavelengths. nih.gov This highlights the potential for TLC not only as a qualitative screening tool but also for quantitative or semi-quantitative analysis. Given that Histapyrrodine is a pyrrolidine (B122466) derivative, methods developed for other antihistamines containing this moiety could serve as a starting point for method development.
Spectroscopic and Mass Spectrometric Characterization
Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its metabolites.
Mass Spectrometry (MS) Fragmentation Schemes for Structural Elucidation
Mass spectrometry provides detailed information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern. While specific fragmentation schemes for this compound are not extensively published, the known structure of the molecule, N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline, allows for the prediction of its likely fragmentation pathways in a mass spectrometer.
Upon ionization, the molecular ion of Histapyrrodine would be expected to undergo characteristic cleavages. Key potential fragmentation points include:
Cleavage of the ethylamine (B1201723) bridge: This could lead to fragments corresponding to the N-benzylaniline moiety and the pyrrolidine ring.
Loss of the benzyl (B1604629) group: Fragmentation could result in the loss of a benzyl radical (C7H7•), leading to a significant fragment ion.
Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo characteristic ring-opening and fragmentation pathways.
The PubChem database indicates the existence of GC-MS data for Histapyrrodine, which would contain this valuable fragmentation information. nih.gov Analysis of this data would be essential for confirming the structure and identifying unknown samples.
Application of Other Spectroscopic Methods in Compound Analysis
Beyond mass spectrometry, other spectroscopic techniques play a crucial role in the comprehensive analysis of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The PubChem entry for Histapyrrodine mentions the availability of vapor phase IR spectra, which would reveal characteristic absorption bands for the aromatic rings, the tertiary amine groups, and the aliphatic C-H bonds within the pyrrolidine and ethyl groups. nih.gov This information is valuable for confirming the identity of the compound and for quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) would provide the most detailed structural information for this compound. Although specific NMR data for this compound was not found in the reviewed literature, NMR analysis would be essential for the unambiguous confirmation of its structure, for the identification of impurities, and for studying its metabolites.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned in the context of HPLC detection, UV-Vis spectroscopy is useful for the quantitative analysis of this compound. The presence of aromatic rings in its structure suggests that it will exhibit characteristic UV absorbance maxima that can be used for its determination in solution.
Method Validation and Quantitative Analysis Parameters in Research Settings
The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that the chosen methodology is reliable, reproducible, and suitable for its intended purpose. For a compound like this compound, which is a first-generation antihistamine, and its potential metabolites, rigorous validation studies are essential to accurately quantify the analyte in various matrices, including pharmaceutical formulations and biological samples. While detailed, publicly available research focusing exclusively on the comprehensive method validation for this compound and its metabolites is limited, existing literature on related compounds and general principles of bioanalytical method validation provide a framework for the parameters that would be assessed in a research setting.
A gas chromatographic (GC) method has been described for the determination of this compound in pharmaceutical preparations. This method was statistically evaluated for accuracy and precision, which are two of the cornerstone parameters of method validation. In this particular study, Chlorpheniramine maleate was utilized as an internal standard to enhance the precision and accuracy of the quantification. The analysis of a marketed tablet formulation claiming to contain 20 mg of this compound per tablet yielded an average result of 19.91 mg per tablet, demonstrating a high degree of accuracy. researchgate.net
In the absence of a complete validation dataset for this compound, a look at a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for another pyrrolidine derivative, 1-(4-chlorophenyl) pyrrolidine-2,5-dione (CPS), can provide representative insights into the types of quantitative analysis parameters that are established. Such a study would typically validate the method in accordance with International Council for Harmonisation (ICH) guidelines.
Key validation parameters that are crucial in a research setting for the quantitative analysis of this compound and its metabolites would include:
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve. For a well-validated method, this value is expected to be close to 1.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from any interfering substances in the sample matrix, such as excipients or degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Stability: Stability studies are conducted to evaluate the stability of the analyte in the sample matrix under different storage and processing conditions.
The following interactive data tables showcase typical validation parameters that would be established for an analytical method in a research setting, based on data from a study on a related pyrrolidine compound.
Table 1: Representative Linearity and Range Data
| Parameter | Value |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.9988 |
| Regression Equation | y = 28754x + 1347.5 |
Table 2: Representative Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.95 | 99.5 |
| 20 | 20.12 | 100.6 |
| 30 | 29.88 | 99.6 |
Table 3: Representative Precision (%RSD) Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 10 | 0.85 | 1.12 |
| 20 | 0.67 | 0.98 |
| 30 | 0.54 | 0.89 |
Table 4: Representative Sensitivity Data
| Parameter | Value (ppm) |
| Limit of Detection (LOD) | 0.1837 |
| Limit of Quantitation (LOQ) | 0.5569 |
Preclinical Research Avenues and Mechanistic Investigations of Histapyrrodine Hydrochloride
In Vitro and In Vivo Models for Mechanistic Elucidation of Anti-inflammatory Actions
The potential anti-inflammatory effects of antihistamines are an area of active research. For Histapyrrodine (B1214956) hydrochloride, specific investigations are needed to characterize its activity in this domain.
Studies on Inflammatory Response Modulation and Cytokine Expression
Preclinical studies are essential to determine if Histapyrrodine hydrochloride can modulate inflammatory responses. Standard in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, could be employed to assess its impact on the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Such studies have been instrumental in characterizing the anti-inflammatory properties of other antihistamines nih.govnih.gov. In vivo models of inflammation, such as carrageenan-induced paw edema in rodents, would provide further insights into its potential anti-inflammatory efficacy in a whole-organism system ijisrt.com.
Investigations into Cellular Signaling Pathway Perturbations (e.g., NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs frontiersin.orgnih.govresearchgate.net. Research is required to investigate whether this compound can modulate this pathway. Cellular assays using reporter genes for NF-κB activity could provide initial evidence. Subsequent Western blot analyses could then be used to examine the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits, such as p65. Some H1-receptor antagonists have been shown to inhibit NF-κB, suggesting this as a plausible avenue of investigation for this compound nih.gov.
Exploratory Studies in Neurological System Interactions
The central nervous system (CNS) effects of antihistamines are well-documented, primarily due to their ability to cross the blood-brain barrier researchgate.netplos.org. However, the specific neurological interactions of this compound are not well-defined.
Research into Potential Neuro-Immunological Interactions (e.g., relevance in neurodegenerative conditions)
Neuroimmunology is a burgeoning field exploring the intricate crosstalk between the nervous and immune systems nih.govnih.govpennstatehealth.org. Neuroinflammation is a key component in the pathophysiology of various neurodegenerative diseases. Given the potential anti-inflammatory properties of antihistamines, investigating the role of this compound in modulating neuro-inflammatory processes is a logical next step. Preclinical models of neurodegenerative diseases could be utilized to explore if this compound can impact microglial activation and the production of inflammatory mediators within the CNS.
Preclinical Investigations of Central Nervous System Effects
As an antihistamine with known anticholinergic properties, this compound is expected to have CNS effects wikipedia.org. Preclinical behavioral studies in animal models are necessary to characterize its sedative potential and its impact on cognitive and psychomotor functions researchgate.netnih.gov. Furthermore, electrophysiological studies could be employed to understand its effects on neuronal activity and synaptic transmission in different brain regions.
Cardiovascular System Research: Preclinical Investigations of Arrhythmogenic Potential
Cardiovascular safety, particularly the potential for arrhythmias, is a critical consideration for antihistamines, as some older-generation drugs were found to have pro-arrhythmic effects nih.govresearchgate.netplos.org.
Preclinical evaluation of the arrhythmogenic potential of this compound is imperative. In vitro electrophysiological studies using isolated cardiac tissues or cells expressing specific ion channels (e.g., hERG potassium channels) are standard methods to assess the risk of QT interval prolongation, a key indicator of arrhythmogenic potential drugbank.com. These preclinical assessments are crucial to de-risk a compound for further development and to understand its cardiovascular safety profile.
Comparative Pharmacological Profiling with Other Antihistamines
This compound is classified as a first-generation antihistamine, a group of compounds known for their interaction with histamine (B1213489) H1 receptors to block the effects of histamine in the body. A defining characteristic of this class, including Histapyrrodine, is their ability to cross the blood-brain barrier, which contributes to their sedative effects. Furthermore, many first-generation antihistamines exhibit a broader range of pharmacological actions beyond H1 receptor antagonism, notably affecting other receptor systems.
First-generation antihistamines are recognized for their relatively poor receptor selectivity, often interacting with muscarinic, serotonin, and α-adrenergic receptors. This lack of specificity is responsible for a variety of their therapeutic effects and side effect profiles. For instance, the anticholinergic properties of many first-generation antihistamines are a direct result of their binding to muscarinic receptors. Histapyrrodine, in particular, is noted for its anticholinergic properties.
The chemical structure of first-generation antihistamines can be categorized into several subclasses, including ethylenediamines, ethanolamines, alkylamines, piperazines, and phenothiazines. Histapyrrodine belongs to the ethylenediamine (B42938) subclass. Antihistamines within this subclass, such as pyrilamine (B1676287) (mepyramine) and tripelennamine (B1683666), also exhibit notable anticholinergic activity.
Comparative Analysis of Receptor Selectivity and Binding Affinity
First-generation antihistamines generally exhibit high affinity for the histamine H1 receptor but also display varying, and often significant, affinity for other receptors, most notably muscarinic cholinergic receptors. This contrasts with second-generation antihistamines, which are designed to be more selective for the peripheral H1 receptor and have a much lower affinity for other receptor types, thereby reducing side effects like sedation and anticholinergic symptoms.
The anticholinergic activity is a key differentiator among first-generation antihistamines. Preclinical studies on various first-generation compounds reveal a wide range of potencies at muscarinic receptors. For example, in a comparative in vitro study, the anticholinergic potencies of several antihistamines were determined, with pA2 values indicating the strength of antagonism. While this specific study did not include Histapyrrodine, it provides a framework for understanding the variability within the first-generation class.
To illustrate the comparative receptor selectivity profile, the following interactive table presents hypothetical binding affinity data for this compound in comparison to other representative first-generation antihistamines. Please note that the values for this compound are estimated based on its classification and known properties for illustrative purposes due to the absence of specific published preclinical data.
| Compound | Class | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) |
| This compound | Ethylenediamine | [Estimated ~5-20] | [Estimated ~50-200] |
| Diphenhydramine (B27) | Ethanolamine | 11 | 130 |
| Chlorpheniramine (B86927) | Alkylamine | 3.2 | 2,800 |
| Pyrilamine (Mepyramine) | Ethylenediamine | 1.0 | >10,000 |
| Promethazine | Phenothiazine | 2.1 | 16 |
This table is for illustrative purposes. Specific Ki values can vary between studies and experimental conditions.
Future Directions in Histapyrrodine Hydrochloride Research
Innovations in Synthetic Chemistry and Rational Analog Design
The synthesis of histapyrrodine (B1214956) hydrochloride and its analogs is poised for significant advancement through modern synthetic methodologies. Traditional synthetic routes for tertiary amines are being supplemented by more efficient and stereoselective techniques. Recent progress in transition-metal catalysis, for instance, offers novel approaches for the construction of chiral α-tertiary amines, which are prevalent structural motifs in many pharmaceuticals. nih.govcsmres.co.uk The application of these catalytic systems could lead to more efficient and environmentally benign syntheses of histapyrrodine and its derivatives.
Furthermore, the development of novel synthetic routes for N-aryl-N'-benzylurea and substituted aryl benzylamine (B48309) derivatives provides a template for the creation of a diverse library of histapyrrodine analogs. creative-biolabs.comeuropeanpharmaceuticalreview.com These innovative synthetic strategies, coupled with a deeper understanding of structure-activity relationships, will facilitate the rational design of new compounds with improved potency and selectivity. The pyrrolidine (B122466) moiety, a key component of histapyrrodine, is a versatile scaffold in drug discovery, and its stereoselective synthesis is of great interest for developing new therapeutic agents. mdpi.com
Rational analog design will focus on modifying the core structure of histapyrrodine to enhance its affinity for the H1 receptor while minimizing off-target effects. This can be achieved by systematically altering the substituents on the aromatic rings and the pyrrolidine nucleus. The goal is to develop analogs with a more favorable therapeutic index, potentially leading to second-generation antihistamines derived from the histapyrrodine scaffold.
Advanced Computational Modeling and Cheminformatics Applications in Drug Discovery
Computational modeling and cheminformatics are becoming indispensable tools in the future of drug discovery for compounds like histapyrrodine hydrochloride. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to understand the structural requirements for potent H1 receptor antagonism. nih.govnih.gov By building predictive models, researchers can prioritize the synthesis of novel analogs with a higher probability of success, thereby accelerating the drug development process.
Molecular docking simulations offer a virtual representation of how this compound and its analogs bind to the histamine (B1213489) H1 receptor. nih.govcsmres.co.uk These in silico studies can elucidate the key amino acid residues involved in the ligand-receptor interaction, providing valuable insights for the design of more selective and potent antagonists. Homology modeling can be utilized to create a three-dimensional structure of the H1 receptor, which is crucial for docking studies, especially given the challenges in crystallizing G protein-coupled receptors (GPCRs). nih.gov
Cheminformatics can be applied to analyze large datasets of known H1 antagonists, including those with a pyrrolidine scaffold, to identify common pharmacophoric features. creative-biolabs.com This information can then be used to design novel histapyrrodine analogs with optimized properties. Furthermore, in silico methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, as well as their potential for off-target interactions, which is a significant concern for first-generation antihistamines. nih.gov
Novel Target Identification and Polypharmacology Investigations
A significant area of future research for this compound involves exploring its polypharmacology—the ability to interact with multiple targets. First-generation antihistamines are known for their promiscuous binding profiles, often interacting with muscarinic, adrenergic, and serotonergic receptors, which contributes to their side effects. nih.govstanford.edu A thorough investigation into the off-target binding profile of histapyrrodine could lead to the identification of novel therapeutic applications.
Recent studies have highlighted the potential for repurposing first-generation antihistamines for a variety of conditions beyond allergies. For instance, some H1 antagonists have shown promise as antiviral agents, including against the virus that causes COVID-19, and as potential therapeutics for filovirus infections. nih.govnih.govnih.govnih.govnih.gov The exploration of histapyrrodine's antiviral activity could open up new avenues for its clinical use.
Furthermore, the role of histamine and its receptors in cancer is an emerging area of research. Studies have suggested that H1-antihistamines may enhance the efficacy of cancer immunotherapy. creative-biolabs.comeuropeanpharmaceuticalreview.commdpi.comnih.gov Investigating the potential anti-cancer properties of this compound, either alone or in combination with other therapies, could lead to novel treatment strategies. The central nervous system (CNS) effects of first-generation antihistamines, while often considered side effects, could also be harnessed for therapeutic benefit in certain neurological or psychiatric disorders. fao.orgmdpi.comsygnaturediscovery.comresearchgate.netnih.gov
Development of High-Throughput Screening Methodologies for Related Compounds
To accelerate the discovery of novel compounds related to this compound with improved therapeutic profiles, the development of robust high-throughput screening (HTS) methodologies is essential. stanford.eduspringernature.com Given that the histamine H1 receptor is a G protein-coupled receptor (GPCR), various HTS assays tailored for this receptor class can be adapted and optimized. nih.govnih.gov
Fluorescence-based assays are a powerful tool for HTS. nih.govnih.gov These can include assays that measure changes in intracellular calcium levels upon receptor activation or the use of fluorescently labeled ligands to monitor binding competition. creative-biolabs.comspectroscopyonline.com The development of novel fluorescence chemo-sensors for histamine can also aid in quantifying receptor activation in a high-throughput format. mdpi.comspectroscopyonline.com
Q & A
Q. What are the key physicochemical properties of histapyrrodine hydrochloride, and how are they determined experimentally?
this compound (CAS 6113-17-3) is a histamine H1 receptor antagonist with the molecular formula C19H24N2·HCl and a molecular weight of 316.87 g/mol. Key properties include:
- SMILES Notation :
C1CCC(CC1)CN(CCN2CCCC2)C3CCCCC3.Cl. - Solubility : Typically assessed in polar solvents (e.g., water, methanol) via gravimetric or spectrophotometric methods.
- Melting Point : Determined using differential scanning calorimetry (DSC) or capillary methods.
Q. Methodology :
- Molecular Weight : Calculated from the empirical formula using atomic masses .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) validate the structure.
Table 1 : Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H24N2·HCl | |
| CAS Number | 6113-17-3 | |
| Molecular Weight | 316.87 g/mol | Calculated from |
Q. What analytical methods are recommended for quantifying this compound in research samples?
High-Performance Liquid Chromatography (HPLC) is the gold standard:
- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution .
- Detection : UV absorbance at 254 nm.
- Sample Preparation : Dissolve in methanol, filter (0.45 µm), and inject 10 µL .
Q. Alternative Method :
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in a locked, dry cabinet away from light and moisture .
- Disposal : Follow hazardous waste protocols (e.g., incineration at approved facilities) .
Note : While histapyrrodine’s carcinogenicity is not explicitly stated, similar compounds (e.g., pararosaniline) require carcinogen-handling protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s binding affinity to H1 receptors?
Radioligand Binding Assays are commonly used:
- Protocol :
- Prepare cell membranes expressing H1 receptors (e.g., transfected HEK293 cells).
- Incubate with <sup>3</sup>H-mepyramine (radioligand) and varying histapyrrodine concentrations (competition assay).
- Measure bound radioactivity via scintillation counting.
- Data Analysis : Calculate IC50 and Ki using nonlinear regression (e.g., GraphPad Prism) .
Q. Challenges :
- Non-specific binding may require controls (e.g., excess unlabeled mepyramine).
- Buffer pH (7.4) and temperature (25°C) must be standardized to ensure reproducibility.
Q. How should researchers address contradictions in reported receptor inhibition efficacy across studies?
Potential sources of variability include:
Q. Methodological Mitigation :
- Replicate experiments using standardized protocols (e.g., ICH guidelines for assay validation).
- Cross-validate findings with orthogonal methods (e.g., functional assays measuring intracellular Ca<sup>2+</sup> flux) .
Q. What strategies are effective for impurity profiling of this compound?
HPLC-DAD/MS :
Q. Key Impurities :
- Synthesis Byproducts : Unreacted intermediates (e.g., pyrrolidine derivatives).
- Degradants : Hydrolysis products under acidic/alkaline stress.
Table 2 : Common Impurities in this compound
| Impurity | Source | Detection Method |
|---|---|---|
| N-Phenylpyrrolidine | Synthesis intermediate | HPLC-MS |
| Hydrolyzed Chloride | Degradation under moisture | NMR |
Q. How can pharmacokinetic parameters of this compound be assessed in preclinical models?
In Vivo Protocol :
- Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg) to Sprague-Dawley rats.
- Sample Collection : Serial blood draws over 24 hours.
- Analysis : LC-MS/MS for plasma concentration quantification .
Q. Key Parameters :
- Cmax : Peak plasma concentration.
- t1/2 : Half-life calculated via non-compartmental analysis.
Q. Challenges :
Q. What in vitro models are suitable for studying histapyrrodine’s off-target effects?
- hERG Assay : Patch-clamp electrophysiology to assess cardiac potassium channel inhibition.
- CYP450 Inhibition Screening : Luminescence-based assays for CYP3A4/2D6 interactions .
Validation : Compare results with positive controls (e.g., terfenadine for hERG, ketoconazole for CYP3A4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
